molecular formula C8H7IN2O2 B15052406 4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Cat. No.: B15052406
M. Wt: 290.06 g/mol
InChI Key: QNGSLJFMRCPKIX-UHFFFAOYSA-N
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Description

4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a halogenated derivative of the 7-azaoxyindole scaffold, a heterocyclic framework known for diverse biological activities, including neuroprotection and kinase inhibition . The compound features an iodine atom at the 4-position and a methoxy group at the 6-position, which influence its electronic properties, steric profile, and solubility. These modifications make it a candidate for drug discovery, particularly in targeting enzymes or protein aggregates implicated in diseases like Alzheimer’s .

Properties

Molecular Formula

C8H7IN2O2

Molecular Weight

290.06 g/mol

IUPAC Name

4-iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H7IN2O2/c1-13-7-3-5(9)4-2-6(12)10-8(4)11-7/h3H,2H2,1H3,(H,10,11,12)

InChI Key

QNGSLJFMRCPKIX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CC(=O)N2)C(=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction can lead to different oxidation states of the core structure .

Scientific Research Applications

4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The pyrrolo[2,3-b]pyridin-2-one core is shared among analogs, but substituent variations significantly alter properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Source
4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one 4-I, 6-OMe C₈H₆IN₂O₂ 305.05 High molecular weight due to iodine; methoxy enhances solubility
5-Bromo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one 5-Br, 6-OMe C₈H₆BrN₂O₂ 257.05 Bromine at 5-position may reduce steric hindrance compared to iodine
6-Chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one 6-Cl C₇H₅ClN₂O 168.58 Smaller halogen (Cl) reduces lipophilicity; unsubstituted at 4-position
3-(4-Dimethylaminobenzylidene)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one 3-(4-(Me₂N)PhCH) C₁₅H₁₄N₃O 252.29 Extended conjugation via benzylidene group; potential for π-π interactions

Key Observations :

  • Methoxy Group: The 6-methoxy substituent improves aqueous solubility compared to non-polar groups (e.g., methyl or halogens) in other derivatives .
  • Positional Isomerism : 4-Iodo vs. 5-Bromo analogs (e.g., ) demonstrate that halogen positioning alters electronic distribution, affecting reactivity and intermolecular interactions.

Biological Activity

4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H7IN2O2
  • Molecular Weight : 290.06 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular responses and therapeutic effects against diseases such as cancer.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering neuroprotective effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Anticancer Activity

Studies indicate that compounds within the pyrrolo[2,3-b]pyridine family exhibit significant anticancer properties. For instance:

  • Case Study : A related compound demonstrated potent inhibition of cancer cell proliferation in vitro, with IC50 values indicating effective doses for therapeutic applications.

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties:

  • MIC Values : Similar compounds have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 5.87 µg/mL against various bacterial strains, suggesting potential effectiveness against pathogens.

Anti-inflammatory Effects

The compound's structure may confer anti-inflammatory properties:

  • Mechanism : It is hypothesized that the presence of the methoxy and iodo groups enhances its ability to inhibit nitric oxide production in activated macrophages.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialMIC values ranging from 0.0039 to 5.87 µg/mL
Anti-inflammatoryInhibition of nitric oxide production

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic settings.
  • Antimicrobial Evaluations : In vitro studies have shown that compounds similar to this compound possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Inflammation Models : Animal models have demonstrated that the compound reduces inflammation markers significantly when administered in controlled doses.

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